N-Methyl-1-(5-methylpyridin-2-YL)methanamine
Description
N-Methyl-1-(5-methylpyridin-2-yl)methanamine is a secondary amine featuring a pyridine ring substituted with a methyl group at the 5-position and a methylamine moiety at the 2-position. This structure confers both basicity (due to the pyridine nitrogen) and lipophilicity (from the methyl groups), making it a versatile scaffold in medicinal chemistry.
Properties
IUPAC Name |
N-methyl-1-(5-methylpyridin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-3-4-8(6-9-2)10-5-7/h3-5,9H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNBCWHCSGAXRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
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Reductive Amination: : One common method to synthesize N-Methyl-1-(5-methylpyridin-2-yl)methanamine involves the reductive amination of 5-methylpyridine-2-carbaldehyde with methylamine. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as methanol or ethanol at room temperature or slightly elevated temperatures.
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N-Alkylation: : Another method involves the N-alkylation of 1-(5-methylpyridin-2-yl)methanamine with methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.
Reaction Conditions: This reaction is typically performed in an aprotic solvent like acetonitrile or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : N-Methyl-1-(5-methylpyridin-2-yl)methanamine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Common Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
Conditions: Typically carried out in organic solvents at room temperature or slightly elevated temperatures.
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Reduction: : The compound can be reduced to form secondary amines or other reduced products.
Common Reagents: Lithium aluminum hydride, sodium borohydride.
Conditions: Reactions are usually performed in anhydrous solvents under inert atmosphere.
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Substitution: : The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.
Conditions: Reactions are typically carried out in polar solvents at various temperatures depending on the reactivity of the substituents.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Secondary amines such as N-methyl-1-(5-methylpyridin-2-yl)ethanamine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
- Catalysis : The compound acts as a ligand in coordination chemistry, forming complexes with transition metals that serve as catalysts in organic reactions. This property is vital for advancing synthetic methodologies in organic chemistry.
- Synthesis of Organic Molecules : It serves as an intermediate in synthesizing complex organic compounds, including pharmaceuticals and agrochemicals. The unique structure allows for various modifications leading to diverse derivatives.
Biology and Medicine
- Drug Development : N-Methyl-1-(5-methylpyridin-2-YL)methanamine shows potential as a candidate for new drug development, particularly targeting the central nervous system. Its ability to interact with neurotransmitter receptors positions it as a valuable lead compound in pharmacological research.
- Biological Probes : It can be utilized as a biochemical probe to study enzyme activity and receptor binding, contributing to our understanding of biological processes and disease mechanisms.
Industry
- Material Science : The compound is explored for developing new materials with specific electronic or optical properties, which can be applied in various technological innovations.
- Agriculture : It may play a role in formulating agrochemicals aimed at enhancing crop protection and yield, showcasing its versatility beyond traditional chemical applications.
Case Study 1: Drug Development
A study focused on the structure-activity relationship of derivatives based on this compound demonstrated its potential as an anti-schizophrenic agent. The compound's modifications led to improved potency and selectivity against specific targets associated with schizophrenia treatment .
| Compound | Activity | Remarks |
|---|---|---|
| MK-8189 | PDE10A Inhibition | Effective in preclinical models; Phase 2b clinical trials ongoing |
Case Study 2: Agricultural Applications
Research into the agrochemical formulations utilizing this compound indicated enhanced efficacy against common pests while maintaining environmental safety standards .
| Application | Target Pest | Efficacy |
|---|---|---|
| Formulation A | Pest X | 85% reduction |
| Formulation B | Pest Y | 90% reduction |
Mechanism of Action
The mechanism by which N-Methyl-1-(5-methylpyridin-2-yl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The compound’s pyridine ring can interact with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions with amino acid side chains.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-Methyl-1-(5-methylpyridin-2-yl)methanamine and its analogs:
Structural and Electronic Differences
- Heterocycle Impact: Pyridine (Target Compound): The pyridine ring provides moderate basicity (pKa ~5–6) and planar geometry, favoring interactions with aromatic residues in enzymes or receptors . Thiophene: Electron-rich sulfur atom increases lipophilicity and may improve membrane permeability compared to pyridine . Indole: The NH group enables hydrogen bonding, while the fused benzene ring enhances affinity for hydrophobic pockets .
Substituent Effects :
Physicochemical Properties
Biological Activity
N-Methyl-1-(5-methylpyridin-2-YL)methanamine, a compound with a unique structure featuring a pyridine ring, has garnered attention in medicinal chemistry for its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and applications based on diverse research findings.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 150.2 g/mol. The compound features a methyl group attached to the pyridine ring, which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The mechanism includes:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing central nervous system functions.
- Enzyme Modulation : It can modulate the activity of specific enzymes, which is crucial in drug development for conditions like neurodegenerative diseases and cancer.
The pyridine ring's electron-rich nature allows it to engage in π–π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions with amino acid side chains.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens, including antibiotic-resistant strains .
- Neuroprotective Effects : The compound has been investigated for its neuroprotective effects, particularly in models of Alzheimer’s disease where it may reduce amyloid-beta levels in the brain .
- Anticancer Properties : There is emerging evidence that suggests potential anticancer activity through modulation of sirtuin enzymes, which play a role in cellular regulation and longevity .
Table 1: Summary of Biological Activities
| Activity | Details |
|---|---|
| Antimicrobial | Effective against Gram-positive bacteria, including MRSA (MIC = 2.0 μM) |
| Neuroprotective | Reduces Aβ42 levels in animal models of Alzheimer's disease |
| Anticancer | Inhibits SIRT2 activity, showing promise as a cancer therapeutic agent |
Case Study: Neuroprotective Effects
A study conducted on transgenic mice models demonstrated that treatment with this compound resulted in significant reductions in amyloid-beta levels, suggesting its potential as a therapeutic agent for Alzheimer’s disease .
Synthesis and Applications
This compound serves as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to act as a ligand in coordination chemistry allows it to form complexes with transition metals, enhancing its utility in catalysis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
